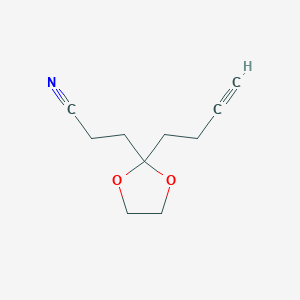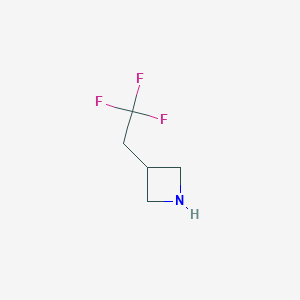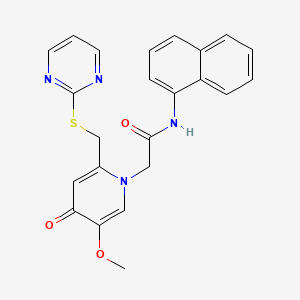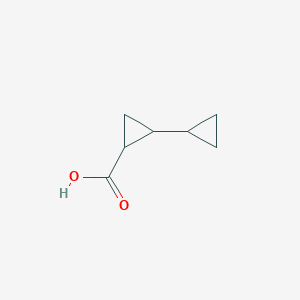
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents : Compounds with similar structures, such as pyridonecarboxylic acids, have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity and were deemed worthy of further biological study (Egawa et al., 1984).
Vitamin B6 Antagonists : Research by Korytnyk and Angelino (1977) involved modifying the 2-methyl group of pyridoxol, which included the introduction of 2-halo substituents, showing growth-inhibitory activity against certain cells. This points to the potential of halogenated pyridine derivatives in biochemical applications (Korytnyk & Angelino, 1977).
Medicinal Chemistry Building Blocks : Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable as building blocks in medicinal chemistry due to their fluorination and additional functional groups allowing for further functionalization (Surmont et al., 2011).
Antimicrobial Activity : A study by Bhuiyan et al. (2006) on thienopyrimidine derivatives, created through reactions involving heteroaromatic o-aminonitrile, demonstrated pronounced antimicrobial activity. This suggests the potential of similar pyridine-based compounds in antimicrobial applications (Bhuiyan et al., 2006).
Anti-Influenza Virus Activity : Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against the H5N1 strain of the bird flu influenza, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020).
Herbicidal Activity : Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates as herbicidal inhibitors, demonstrating the application of fluorinated pyridine derivatives in agricultural chemistry (Liu et al., 2005).
Tuberculostatic Activity : Foks et al. (2005) used 2-chloro-3-cyanopyrazine, a compound with structural similarities, in synthesizing pyrazine derivatives with potential tuberculostatic properties, indicating possible applications in tuberculosis treatment (Foks et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties , suggesting that this compound may also have diverse ADME properties.
Result of Action
Similar compounds have been found to have a variety of biological activities , suggesting that this compound may also have diverse effects.
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be influenced by the environment.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-6-7-22-18(10-12)25-17-5-4-16(26-27-17)23-8-9-24-19(28)14-3-2-13(21)11-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXPVQRIGSNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)
![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)


![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)




![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)
![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)
